molecular formula C24H20N2O3S2 B2385366 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide CAS No. 955725-81-2

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide

Cat. No.: B2385366
CAS No.: 955725-81-2
M. Wt: 448.56
InChI Key: JTABWPNPHMGUAC-UHFFFAOYSA-N
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Description

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.
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Scientific Research Applications

Thermal Fragmentation and Rearrangement

A study by Gaber et al. (2008) explored the thermal fragmentation of N-arylbenzamide oximes and O-phenylsulfonyloximes, which are structurally related to the compound of interest. The research found that these compounds undergo a series of complex reactions under thermal conditions, leading to the formation of various products through a free radical mechanism. This study suggests potential applications in understanding the thermal stability and reactivity of similar sulfonamide compounds (Gaber, Al-Ahmadi, & Baryyan, 2008).

Inhibition of Protein Kinases

Isoquinolinesulfonamides have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. A notable example is Hidaka et al. (1984), who demonstrated that derivatives of naphthalenesulfonamides exhibit selective inhibition towards certain protein kinases, suggesting applications in the development of new therapeutic agents targeting these enzymes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Synthesis of Complex Organic Molecules

The synthesis of michellamines, korupensamines, and ancistrobrevine B, as reported by Hoye et al. (1999), demonstrates the compound's relevance in the synthesis of complex organic molecules. This research highlights the utility of naphthalene and tetrahydroisoquinoline (THIQ) derivatives in organic synthesis, providing a foundation for the development of novel pharmaceuticals and materials (Hoye, Chen, Hoang, Mi, & Priest, 1999).

Coordination Compounds and Crystal Structures

Macías et al. (2003) synthesized zinc complexes with sulfonamides containing 8-aminoquinoleine, revealing the potential of sulfonamide derivatives in forming coordination compounds with interesting crystal structures. This application is significant for the development of new materials with specific optical, electronic, or catalytic properties (Macías, Garcı́a, Villa, Borrás, Castiñeiras, & Sanz, 2003).

Biodesulfurization

Kirimura et al. (2002) explored the biodesulfurization of naphthothiophene and benzothiophene, demonstrating the microbial ability to selectively cleave carbon-sulfur bonds. This research points towards environmental applications, particularly in the bioremediation of sulfur-containing pollutants (Kirimura, Furuya, Sato, Ishii, Kino, & Usami, 2002).

Properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c27-24(23-6-3-13-30-23)26-12-11-18-7-9-21(14-20(18)16-26)25-31(28,29)22-10-8-17-4-1-2-5-19(17)15-22/h1-10,13-15,25H,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTABWPNPHMGUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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